
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as BMH-21, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMH-21 is a small molecule inhibitor that targets the DNA helicase enzyme, which is involved in DNA replication and repair.
Mecanismo De Acción
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide targets the DNA helicase enzyme, which is involved in DNA replication and repair. The inhibition of this enzyme leads to DNA damage and cell death in cancer cells. This compound has been shown to have a unique mechanism of action compared to other DNA helicase inhibitors, making it a promising candidate for further research.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. This compound has been studied for its effects on cell cycle progression, apoptosis, and DNA repair pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for the DNA helicase enzyme, making it a specific inhibitor. However, this compound has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of research is the use of this compound in combination with other anticancer agents to enhance their efficacy. The potential use of this compound in treating viral infections also warrants further investigation. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for cancer and viral infections.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3,5-dimethoxybenzoic acid and 2-hydroxy-6-methoxyquinoline. These two compounds are reacted with butylamine and formaldehyde to produce the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its anticancer activity, this compound has been studied for its potential use in treating viral infections, such as HIV and hepatitis B.
Propiedades
IUPAC Name |
N-butyl-3,5-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-5-6-9-26(24(28)17-12-20(30-3)14-21(13-17)31-4)15-18-10-16-11-19(29-2)7-8-22(16)25-23(18)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWLCLUTQBPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
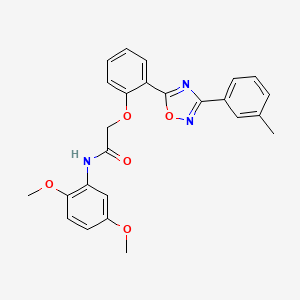
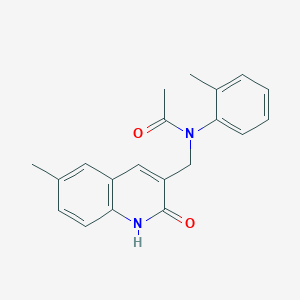
![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)
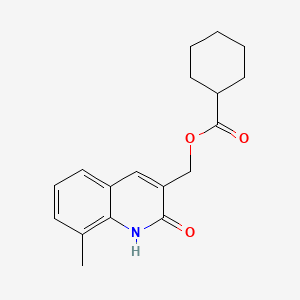
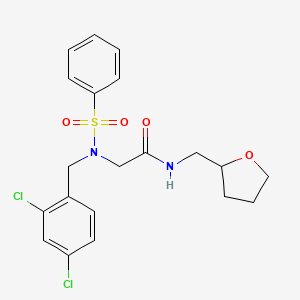
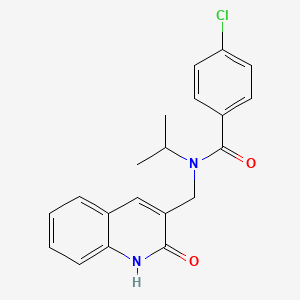
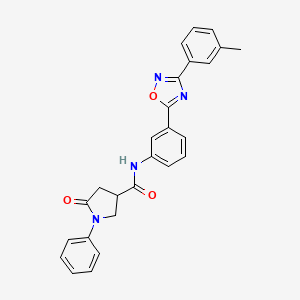
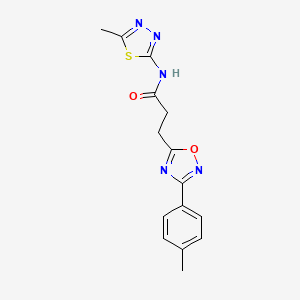
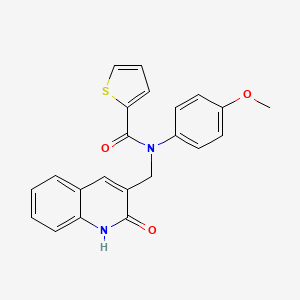
![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)

![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
![N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)
